OTX008
概要
科学的研究の応用
OTX-008 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions between galectin-1 and its ligands.
Biology: Investigated for its role in modulating cell proliferation, apoptosis, and angiogenesis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antineoplastic and antiangiogenic properties
Industry: Utilized in the development of new drugs and therapeutic strategies targeting galectin-1.
作用機序
OTX-008は、ガラクトース結合タンパク質-1に直接結合してその効果を発揮し、コンフォメーション変化を誘導して、炭水化物への結合を阻害します。 . この阻害は、ガラクトース結合タンパク質-1が細胞増殖、アポトーシス、および血管新生において果たす役割を阻害し、腫瘍の増殖と血管新生を抑制します。 . この化合物は、ガラクトース結合タンパク質-1の酸化も促進し、プロテアソーム経路によるその分解を促進します。 .
類似化合物の比較
類似化合物
スニチニブ: 血管内皮増殖因子(VEGF)を含む別の経路を介して血管新生を標的とするチロシンキナーゼ阻害剤です。.
ベバシズマブ: VEGFを阻害するモノクローナル抗体であり、がん治療に使用されています。.
OTX-008の独自性
OTX-008は、ガラクトース結合タンパク質-1を選択的に阻害するという点でユニークであり、これは他の抗腫瘍剤では一般的に扱われない標的です。 . この特異性により、ガラクトース結合タンパク質-1が媒介するプロセスの標的化された阻害が可能となり、副作用を軽減し、治療効果を向上させる可能性があります。 .
Safety and Hazards
将来の方向性
OTX-008 has shown promising results in preclinical studies and is currently undergoing a phase I clinical trial . It has been found to inhibit tumor growth and induce tumor vessel normalization in human head and neck squamous cell carcinoma models . These findings suggest that targeting galectin-1, e.g., by OTX-008, may be an effective approach to treat cancer patients as stand-alone therapy or in combination with other standards of care .
生化学分析
Biochemical Properties
OTX008 interacts with galectin-1, a protein involved in various cellular processes . It binds directly to galectin-1, inducing a conformational change that reduces galectin-1’s binding to carbohydrates . This interaction inhibits galectin-1 expression and ERK1/2 and AKT-dependent survival pathways in certain cells .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It inhibits the proliferation and invasion of cancer cells at micromolar concentrations . This compound also affects endothelial cell proliferation, motility, invasiveness, and cord formation . The effects of this compound on tumor cell proliferation vary among cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits galectin-1 expression and ERK1/2 and AKT-dependent survival pathways, and induces G2/M cell cycle arrest through CDK1 . This compound also enhances the anti-proliferative effects of Semaphorin-3A (Sema3A) in certain cells and reverses invasion induced by exogenous galectin-1 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, this compound treatment is associated with the down-regulation of galectin-1 and Ki67 in treated tumors, as well as decreased microvessel density and VEGFR2 expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, this compound treatment (5 mg/kg/day) demonstrated a significant reduction in tumor and lung metastasize sizes without side effects .
Metabolic Pathways
It is known that this compound interacts with galectin-1, a protein involved in various cellular processes .
Transport and Distribution
It is known that this compound is rapidly absorbed and distributed after single subcutaneous administration .
Subcellular Localization
It is known that this compound binds directly to galectin-1, a protein that can be found in various compartments within the cell .
準備方法
合成経路と反応条件
OTX-008は、カリックスアレーン誘導体を含む一連の化学反応によって合成されます。 合成は通常、カリックスアレーンの特定の置換基による官能基化を含み、これによりガラクトース結合タンパク質-1への結合親和性を高めます。 . 反応条件には、多くの場合、有機溶媒と触媒の使用が含まれ、これにより目的の生成物の形成が促進されます。 .
工業生産方法
OTX-008の具体的な工業生産方法は広く文書化されていませんが、この化合物は一般的に研究目的で管理されたラボ環境で生産されています。 生産プロセスには、高純度と一貫性を確保するための複数の精製ステップが含まれます。 .
化学反応の分析
反応の種類
OTX-008は、次のようなさまざまな化学反応を起こします。
一般的な試薬と条件
OTX-008の合成と修飾に使用される一般的な試薬には、エタノールやジメチルスルホキシド(DMSO)などの有機溶媒、反応を促進する触媒が含まれます。 . 反応条件には、多くの場合、生成物の収率と純度を最適化するために、制御された温度とpHレベルが含まれます。 .
生成される主要な生成物
OTX-008を含む反応から生成される主要な生成物は、通常、ガラクトース結合タンパク質-1に対する生物学的活性と特異性が向上した誘導体です。 .
科学研究への応用
OTX-008は、次のような幅広い科学研究への応用を持っています。
類似化合物との比較
Similar Compounds
Sunitinib: A tyrosine kinase inhibitor that also targets angiogenesis but through a different pathway involving vascular endothelial growth factor (VEGF).
Bevacizumab: A monoclonal antibody that inhibits VEGF and is used in cancer therapy.
Uniqueness of OTX-008
OTX-008 is unique in its selective inhibition of galectin-1, a target not commonly addressed by other antineoplastic agents . This specificity allows for targeted disruption of galectin-1-mediated processes, potentially reducing side effects and improving therapeutic outcomes .
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-[[26,27,28-tris[2-[2-(dimethylamino)ethylamino]-2-oxoethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl]oxy]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H72N8O8/c1-57(2)25-21-53-45(61)33-65-49-37-13-9-14-38(49)30-40-16-11-18-42(51(40)67-35-47(63)55-23-27-59(5)6)32-44-20-12-19-43(52(44)68-36-48(64)56-24-28-60(7)8)31-41-17-10-15-39(29-37)50(41)66-34-46(62)54-22-26-58(3)4/h9-20H,21-36H2,1-8H3,(H,53,61)(H,54,62)(H,55,63)(H,56,64) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVAQQNDZCZBSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)COC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5OCC(=O)NCCN(C)C)CC1=CC=C2)OCC(=O)NCCN(C)C)OCC(=O)NCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H72N8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
937.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286936-40-1 | |
Record name | OTX-008 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286936401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OTX-008 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13123 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OTX-008 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JI63CFH5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。